molecular formula C20H24O3 B14266611 1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL CAS No. 140160-46-9

1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL

Cat. No.: B14266611
CAS No.: 140160-46-9
M. Wt: 312.4 g/mol
InChI Key: ANCHODJBTAMPOE-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL is an organic compound characterized by its unique structure, which includes benzyloxy groups and a pent-4-en-2-ol backbone

Preparation Methods

The synthesis of 1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL typically involves several steps:

    Synthetic Routes:

    Reaction Conditions: Common reagents used in the synthesis include benzyl alcohol, sodium hydride, and appropriate solvents like tetrahydrofuran (THF). The reactions are usually carried out under inert atmospheres to prevent oxidation.

    Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bond in the pent-4-en-2-ol backbone to a single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.

    Major Products: The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence pathways related to cell signaling, apoptosis, and oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL can be compared with other similar compounds:

    Similar Compounds: Compounds like 1-(4-(benzyloxy)-2-methylphenyl)propan-1-ol and 1-(benzyloxy)-2-[(benzyloxy)methyl]butane share structural similarities.

    Uniqueness: The presence of the pent-4-en-2-ol backbone and the specific positioning of benzyloxy groups make this compound unique, offering distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Properties

CAS No.

140160-46-9

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

1-phenylmethoxy-3-(phenylmethoxymethyl)pent-4-en-2-ol

InChI

InChI=1S/C20H24O3/c1-2-19(15-22-13-17-9-5-3-6-10-17)20(21)16-23-14-18-11-7-4-8-12-18/h2-12,19-21H,1,13-16H2

InChI Key

ANCHODJBTAMPOE-UHFFFAOYSA-N

Canonical SMILES

C=CC(COCC1=CC=CC=C1)C(COCC2=CC=CC=C2)O

Origin of Product

United States

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